4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride: Mechanism of Action and Application in DPP-4 Inhibitor Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the rational design of oral antid...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of oral antidiabetic agents relies heavily on validated pharmacophores. 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride represents a highly specialized, bifunctional building block and lead fragment utilized in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors[1].
By coupling a highly basic 3-aminopiperidine moiety with a benzoic acid functional group, this compound bridges two critical binding domains within the DPP-4 active site. As a Senior Application Scientist, I have structured this whitepaper to dissect the exact molecular kinetics of this compound, explain the causality behind its structural design, and provide self-validating experimental protocols for evaluating its biochemical efficacy.
Molecular Anatomy and Binding Kinetics (The "Why")
To understand the mechanism of action of 4-(3-Aminopiperidin-1-yl)benzoic acid, we must first examine the architecture of its primary target: the DPP-4 enzyme. DPP-4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides[2].
The efficacy of this compound is rooted in its dual-pharmacophore design, which allows it to act as a competitive, reversible inhibitor.
The 3-Aminopiperidine Motif (S1 and S2 Pocket Engagement)
The 3-aminopiperidine ring is the cornerstone of many commercial gliptins (e.g., Alogliptin, Linagliptin)[1].
Causality of the Primary Amine: The primary amine at the 3-position is strictly required to be in a protonated state at physiological pH. It acts as a bioisostere for the N-terminal amino group of the natural incretin substrates. Upon entering the DPP-4 active site, this protonated amine forms a critical, high-affinity salt bridge with the Glu205 and Glu206 dyad in the S2 pocket[2].
Hydrophobic Shielding: The piperidine ring itself occupies the highly hydrophobic S1 pocket, engaging in Van der Waals interactions with residues such as Tyr662, Val656, and Tyr631[2].
The Benzoic Acid Moiety (S2' Extensive Subsite Interaction)
While the 3-aminopiperidine anchors the molecule, the benzoic acid group drives target selectivity and prolonged residence time.
Causality of the Carboxylate: The rigid phenyl ring directs the carboxylate group into the S2' extensive subsite (or the S1' pocket, depending on the exact spatial orientation of the derivative). Here, the negatively charged carboxylate engages in a secondary hydrogen-bonding network with Try629 and Lys554 [3]. This secondary anchor significantly reduces the dissociation rate (
koff
) of the inhibitor complex.
The Dihydrochloride Salt Form
Why utilize the dihydrochloride salt rather than the free base?
Aqueous Solubility: The dual protonation (of both the primary amine and the tertiary piperidine nitrogen) ensures rapid and complete dissolution in aqueous assay buffers (e.g., Tris-HCl), preventing compound precipitation during in vitro microplate assays.
Pre-Protonation: It guarantees that the 3-amino group is pre-protonated, eliminating the thermodynamic penalty of protonation upon binding to the Glu205/Glu206 dyad.
Mechanism of Action: The Incretin Axis
By competitively occupying the S1, S2, and S2' pockets of DPP-4, 4-(3-Aminopiperidin-1-yl)benzoic acid prevents the enzyme from accessing its endogenous substrates: Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[2].
The preservation of intact, active GLP-1 and GIP leads to a cascade of downstream endocrine effects:
Activation of GLP-1 Receptors: On pancreatic
β
-cells, stimulating glucose-dependent insulin secretion[2].
Suppression of
α
-Cells: Reducing glucagon secretion, which in turn decreases hepatic glucose overproduction[2].
Figure 1: Mechanism of action pathway from DPP-4 inhibition to glycemic control.
Quantitative Structure-Activity Relationship (QSAR) Data
To contextualize the potency of the 4-(3-aminopiperidin-1-yl)benzoic acid scaffold, we must compare it against standard reference compounds and structurally distinct derivatives. The addition of the benzoic acid moiety significantly shifts the binding affinity from the micromolar to the nanomolar range when optimized[3].
To ensure trustworthiness and reproducibility, the following protocol details the exact methodology for validating the inhibitory potency (
IC50
) of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride against human recombinant DPP-4.
In Vitro Fluorometric DPP-4 Inhibition Assay
This kinetic assay utilizes the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) . Cleavage of the Gly-Pro dipeptide by active DPP-4 releases free AMC, which is highly fluorescent[4]. A reduction in fluorescence correlates directly with enzyme inhibition.
Materials Required:
Human recombinant DPP-4 enzyme (expressed in Sf9 cells or similar).
Substrate: Gly-Pro-AMC (10 mM stock in DMSO).
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA (BSA prevents non-specific enzyme adsorption to the microplate).
Test Compound: 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride.
96-well black opaque microplates.
Step-by-Step Methodology:
Compound Preparation (Serial Dilution):
Dissolve the dihydrochloride salt in molecular biology grade water (or 10% DMSO) to create a 10 mM master stock.
Causality Check: The dihydrochloride salt ensures complete solubility without requiring 100% DMSO, preventing solvent-induced enzyme denaturation.
Prepare a 10-point 3-fold serial dilution in the Assay Buffer (ranging from 100 µM down to 0.005 µM final well concentration).
Enzyme-Inhibitor Pre-Incubation:
Add 40 µL of the diluted test compound to the respective wells.
Add 10 µL of human recombinant DPP-4 (final concentration ~0.5 ng/well) to all wells except the blank.
Incubate the plate at 37°C for 15 minutes.
Causality Check: This pre-incubation step is critical. It allows the compound to reach thermodynamic equilibrium within the S1/S2 pockets before the substrate introduces competitive interference.
Reaction Initiation:
Add 50 µL of 100 µM Gly-Pro-AMC substrate (diluted in Assay Buffer) to all wells to initiate the reaction. (Final reaction volume = 100 µM).
Kinetic Measurement:
Immediately transfer the plate to a fluorescence microplate reader.
Read kinetically every 2 minutes for 30 minutes at 37°C.
Calculate the initial velocity (
V0
) from the linear portion of the fluorescence vs. time curve.
Plot % Inhibition vs. Log[Inhibitor Concentration] and fit to a 4-parameter logistic (4PL) non-linear regression model to derive the
IC50
.
Figure 2: Step-by-step experimental workflow for the fluorometric DPP-4 inhibition assay.
Conclusion
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a masterclass in rational fragment-based drug design. By combining the S1/S2-targeting properties of the 3-aminopiperidine ring with the S2'-anchoring capabilities of the benzoic acid moiety, it serves as a highly effective scaffold for synthesizing potent, long-acting DPP-4 inhibitors. The use of the dihydrochloride salt form further bridges the gap between theoretical computational design and practical, reproducible in vitro assay execution.
References
[3] Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
[1] Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
[2] Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
Comprehensive Technical Guide: Molecular Characterization and Solubility Profiling of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride
Executive Summary & Core Rationale In modern drug discovery and synthetic chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 4-(3-Aminopiperidin-1-yl)benzoic acid dihyd...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Core Rationale
In modern drug discovery and synthetic chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride (CAS: 1909319-40-9) is a highly versatile intermediate featuring a rigid phenylpiperidine scaffold, a carboxylic acid for amide coupling, and a primary amine for divergent functionalization.
Handling this compound requires a precise understanding of its physicochemical properties. Because the free base possesses both acidic (carboxylic acid) and basic (aliphatic and aniline-like amines) moieties, it naturally forms a zwitterion with high crystal lattice energy, rendering it poorly soluble. Formulating it as a dihydrochloride salt disrupts this lattice, locking the molecule into a highly polar, cationic state that dramatically enhances its solvation dynamics in aqueous buffers and polar aprotic solvents.
This guide provides a rigorous, self-validating framework for the solubilization, handling, and analytical verification of this compound, ensuring high-fidelity results in downstream biological or synthetic applications.
Understanding the exact molecular weight and stoichiometric composition of the salt form is the first step in ensuring accurate molarity during stock solution preparation. The addition of two hydrochloride molecules significantly alters the mass-to-moles calculation compared to the free base.
Data supported by standard chemical inventory specifications ()[1].
Thermodynamic & Kinetic Solubility Dynamics
The solubility of 4-(3-Aminopiperidin-1-yl)benzoic acid is strictly governed by pH and the dielectric constant of the solvent.
Causality of the Dihydrochloride Salt: In its free base form, the compound's zwitterionic nature (pKa ~4.2 for the carboxylic acid, pKa ~10.0 for the primary amine) creates strong intermolecular electrostatic interactions. By utilizing the dihydrochloride salt, both the primary aliphatic amine and the tertiary aniline-like nitrogen are protonated. This forces the molecule into a cationic state, lowering the activation energy required for solvent molecules to break the crystal lattice.
Solvent Selection: The ionic nature of the dihydrochloride salt makes it highly soluble in water (>50 mg/mL) and Dimethyl Sulfoxide (DMSO) (>30 mg/mL). However, it is virtually insoluble in non-polar organic solvents like hexane or dichloromethane.
Figure 1: pH-dependent ionization states and corresponding solubility profiles.
Standardized Solubilization Protocols
A protocol is only as robust as its validation. When preparing stock solutions of dihydrochloride salts, the use of anhydrous solvents is critical. Hygroscopic solvents like standard DMSO will absorb atmospheric moisture over time, which can lead to hydrolysis or precipitation of the compound ()[2].
Protocol A: Preparation of a 10 mM in vitro Stock Solution (DMSO)
Equilibration: Allow the lyophilized vial of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.
Gravimetric Measurement: Weigh exactly 2.93 mg of the compound using a calibrated analytical balance to achieve a 10 µmol yield.
Solvent Addition: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO to the vial.
Kinetic Disruption: Subject the suspension to vigorous vortexing for 30–60 seconds. If visual particulates remain, sonicate the vial in a water bath at a controlled temperature (maximum 37°C) for 5 minutes. Scientific Causality: Sonication provides the necessary kinetic energy to overcome the dissolution activation barrier without inducing thermal degradation.
Aliquoting: Divide the master stock into 50 µL single-use aliquots to prevent freeze-thaw degradation, a standard practice for sensitive cell culture supplements ()[3]. Store at -20°C or -80°C.
Protocol B: Preparation of Aqueous Buffers
For in vivo formulations or assays intolerant to DMSO:
Dissolve the required mass directly into sterile Ultra-Pure Water (UPW) or a low-pH buffer (e.g., 0.1 N HCl).
Once fully dissolved, slowly titrate the solution with a mild base (e.g., 0.1 M NaOH) or dilute into a concentrated PBS buffer to reach physiological pH (7.4) immediately prior to the assay. Note: Extended storage at pH 7.4 may induce precipitation due to zwitterion formation.
Analytical Validation Workflows
To ensure trustworthiness and reproducibility, every solubilization event must be treated as a self-validating system. Do not assume complete dissolution based purely on macroscopic visual clarity.
Figure 2: Standardized workflow for stock solution preparation and analytical validation.
Step-by-Step Validation:
Macroscopic Inspection: Hold the vial against a high-contrast background (alternating black and white) under bright light to check for micro-particulates or Tyndall scattering (indicating a colloidal suspension rather than a true solution).
Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. PTFE is chosen for its low protein/compound binding characteristics and broad chemical compatibility with DMSO.
LC-MS/HPLC Verification: Dilute a 1 µL aliquot of the filtered stock into 999 µL of mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid). Run a rapid LC-MS gradient to confirm that the primary mass [M+H]+ matches the free base exact mass (~221.13 m/z) and that no degradation peaks (e.g., decarboxylation or oxidation) have occurred during sonication.
An In-depth Technical Guide to the Pharmacokinetic Profiling of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride
Foreword: Charting the In Vivo Journey of a Novel Chemical Entity In the landscape of modern drug discovery and development, understanding the journey of a new chemical entity (NCE) within a biological system is paramoun...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Charting the In Vivo Journey of a Novel Chemical Entity
In the landscape of modern drug discovery and development, understanding the journey of a new chemical entity (NCE) within a biological system is paramount. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride, a molecule of interest for researchers and drug development professionals. Our approach transcends a mere recitation of protocols; it delves into the rationale behind each experimental choice, ensuring a robust and self-validating characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This document is structured to serve as a practical and intellectually rigorous guide for scientists at the forefront of pharmaceutical research.
Foundational Physicochemical and Bioanalytical Characterization
Prior to embarking on complex in vivo studies, a solid foundation must be laid through understanding the molecule's intrinsic properties and establishing a reliable method for its quantification in biological fluids.
Physicochemical Properties
The physicochemical characteristics of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride will fundamentally influence its biological behavior. Key parameters to be determined include:
Parameter
Experimental Method
Rationale and Implication
Molecular Weight
Calculation from Formula
293.19 g/mol (C12H18Cl2N2O2).[1] This value is essential for all molarity-based calculations.
Aqueous Solubility
Kinetic or Thermodynamic Solubility Assays
Determines the dissolution rate and potential for precipitation in the gastrointestinal tract, impacting oral absorption.
pKa
Potentiometric Titration or Spectrophotometry
The ionization state at physiological pH affects solubility, permeability across membranes, and binding to plasma proteins.
LogP/LogD
Shake-flask method or HPLC-based methods
Lipophilicity is a key determinant of membrane permeability, volume of distribution, and potential for metabolism by cytochrome P450 enzymes.
Bioanalytical Method Development and Validation: The Cornerstone of PK Studies
Accurate and precise quantification of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride in complex biological matrices like plasma, urine, and tissue homogenates is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[2][3]
Workflow for Bioanalytical Method Development:
Caption: Workflow for LC-MS/MS Bioanalytical Method Development and Validation.
Detailed Protocol for LC-MS/MS Quantification:
Instrumentation and Tuning:
Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Infuse a standard solution of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride to optimize mass spectrometer parameters (e.g., precursor/product ion transitions, collision energy, cone voltage) for maximum sensitivity in Multiple Reaction Monitoring (MRM) mode.
Select a suitable stable isotope-labeled internal standard (SIL-IS) to account for matrix effects and variability in sample processing.
Chromatographic Separation:
Develop a reversed-phase HPLC method, likely using a C18 column, to separate the analyte from endogenous matrix components.
Optimize the mobile phase composition (e.g., acetonitrile or methanol with a volatile buffer like formic acid or ammonium acetate in water) and gradient to achieve a sharp peak shape and adequate retention time.
Sample Preparation:
For plasma samples, protein precipitation with a cold organic solvent (e.g., acetonitrile) is often the simplest and fastest approach.
Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample, reducing matrix effects and improving sensitivity.[4] The choice depends on the required lower limit of quantification (LLOQ) and the complexity of the matrix.
Method Validation:
Conduct a full validation according to regulatory guidelines (e.g., FDA, EMA). This includes assessing linearity, accuracy, precision, selectivity, LLOQ, and the stability of the analyte under various conditions (freeze-thaw, bench-top, long-term storage).
In Vitro ADME Profiling: Predicting Human Pharmacokinetics
A suite of in vitro assays should be conducted early in the development process to predict the in vivo ADME properties of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride. These studies are cost-effective and provide critical insights for designing subsequent in vivo experiments.
Absorption
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The bidirectional transport of the compound across this monolayer is measured to assess its apparent permeability (Papp) and efflux ratio. A high Papp value suggests good potential for oral absorption.
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures permeability across an artificial lipid membrane.[5] It provides a high-throughput assessment of passive diffusion, a key mechanism of drug absorption.
Distribution
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins (primarily albumin and alpha-1-acid glycoprotein) influences its distribution and availability to target tissues and for metabolism and excretion. The unbound fraction is the pharmacologically active portion.
Protocol: Equilibrium Dialysis
A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing buffer.
The system is incubated until equilibrium is reached.
The concentration of the compound in both chambers is measured by LC-MS/MS to determine the bound and unbound fractions.
Blood-to-Plasma Ratio: This parameter indicates whether the drug preferentially distributes into red blood cells. It is important for interpreting pharmacokinetic data derived from plasma concentrations.
Metabolism
Metabolic Stability in Liver Microsomes and Hepatocytes: These assays determine the intrinsic clearance of the compound.
Liver Microsomes: Contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. The disappearance of the parent compound over time is monitored.
Hepatocytes: Provide a more complete metabolic picture, as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes.
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from these experiments, which can be used to predict in vivo hepatic clearance.
CYP450 Reaction Phenotyping and Inhibition:
Reaction Phenotyping: Identifies the specific CYP isoforms responsible for the metabolism of the compound. This can be achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.
CYP Inhibition: Assesses the potential of the compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Significant inhibition can lead to drug-drug interactions.
Excretion
While primarily assessed in vivo, in vitro transporter studies can provide early indications of the involvement of active transport in the renal or biliary excretion of the compound.
In Vivo Pharmacokinetic Studies in Preclinical Species
In vivo studies in animal models (typically rodents, such as Sprague-Dawley rats) are essential to understand the integrated ADME processes and to determine key pharmacokinetic parameters.
Workflow for a Preclinical In Vivo PK Study:
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Study Design
Animal Model: Male Sprague-Dawley rats are a common choice for initial PK studies.
Dosing:
Intravenous (IV) Administration: A single bolus dose is administered, typically via the tail vein. This allows for the determination of clearance (CL), volume of distribution (Vd), and terminal half-life (t½).
Oral (PO) Administration: A single dose is administered by gavage. This allows for the determination of Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and the area under the concentration-time curve (AUC).
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a cannulated vessel (e.g., jugular vein) or by sparse sampling. Plasma is harvested by centrifugation and stored at -80°C until analysis.
Pharmacokinetic Parameter Calculation
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
Parameter
Description
Calculation From
Cmax
Maximum observed plasma concentration
PO data
Tmax
Time at which Cmax is observed
PO data
AUC
Area under the plasma concentration-time curve
IV and PO data
t½
Terminal elimination half-life
IV and PO data
CL
Clearance (volume of plasma cleared of drug per unit time)
IV data (Dose/AUCiv)
Vd
Volume of distribution (apparent volume into which the drug distributes)
IV data (CL * t½ / 0.693)
F%
Absolute oral bioavailability
(AUCpo / AUCiv) * (Doseiv / Dosepo) * 100
Metabolism and Excretion (Mass Balance) Studies
To fully characterize the fate of the molecule, a mass balance study is conducted, typically using a radiolabeled version of the compound (e.g., with ¹⁴C).
Study Design
A single dose of radiolabeled 4-(3-Aminopiperidin-1-yl)benzoic acid is administered to rats.
Urine, feces, and expired air (if volatile metabolites are suspected) are collected over a period of time until the majority of the radioactivity has been excreted (typically 72-168 hours).
The total radioactivity in each matrix is quantified by liquid scintillation counting.
Metabolite Identification and Profiling
Samples of plasma, urine, and feces are analyzed by radio-HPLC to separate the parent compound from its metabolites.
The structure of the major metabolites is elucidated using high-resolution mass spectrometry (HR-MS) and NMR spectroscopy.
This allows for the construction of a metabolic map, illustrating the biotransformation pathways of the parent drug. Potential metabolic pathways for a compound with a piperidine and benzoic acid moiety could include oxidation of the piperidine ring, N-dealkylation, or conjugation (e.g., glucuronidation or sulfation) of the carboxylic acid or amine groups.[6]
Conceptual Metabolic Pathway Diagram:
Caption: Potential metabolic pathways for 4-(3-Aminopiperidin-1-yl)benzoic acid.
Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile
The culmination of these studies provides a holistic understanding of the pharmacokinetic profile of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride. This knowledge is critical for making informed decisions in the drug development process, including dose selection for efficacy and toxicity studies, prediction of human pharmacokinetics, and assessment of drug-drug interaction potential. By adhering to the principles of scientific integrity and employing validated methodologies, researchers can confidently characterize the in vivo disposition of this and other novel chemical entities, paving the way for their potential therapeutic application.
References
Khojasteh-Bakht, S. C., O'Donnell, J. P., Fouda, H. G., & Potchoiba, M. J. (2005). Metabolism, pharmacokinetics, tissue distribution, and excretion of [14C]CP-424391 in rats. Drug Metabolism and Disposition, 33(1), 190–199. [Link]
Jain, G., & Kawathekar, N. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Research Journal of Pharmacy and Technology, 18(10), 4981-4989. [Link]
ProQuest. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin- 4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. [Link]
Goulet, A., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link]
Pistiki, A., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(6), 58-65. [Link]
Comeau, J. L., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Omega, 3(9), 11095–11107. [Link]
Garg, T., et al. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. Journal of Cardiovascular Disease Research, 15(1), 1-10. [Link]
Plakas, S. M., & James, M. O. (1990). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Drug Metabolism and Disposition, 18(5), 552–556. [Link]
Thermodynamic Stability and Solid-State Characterization of 4-(3-Aminopiperidin-1-yl)benzoic Acid Dihydrochloride
Executive Summary The development of robust active pharmaceutical ingredients (APIs) requires a rigorous understanding of solid-state thermodynamics. For bifunctional intermediate molecules like 4-(3-Aminopiperidin-1-yl)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of robust active pharmaceutical ingredients (APIs) requires a rigorous understanding of solid-state thermodynamics. For bifunctional intermediate molecules like 4-(3-Aminopiperidin-1-yl)benzoic acid, salt selection is critical to optimizing bioavailability and handling. While the dihydrochloride salt form significantly enhances aqueous solubility, it introduces complex thermodynamic vulnerabilities—specifically, hygroscopicity and solid-state disproportionation.
This whitepaper provides an in-depth, mechanistic guide to evaluating the thermodynamic stability of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride. By deploying a matrix of self-validating analytical protocols, researchers can definitively map the polymorphic landscape and ensure compliance with global regulatory standards.
Mechanistic Grounding: The
ΔpKa
and Lattice Energy Conflict
To understand the thermodynamic behavior of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride, we must first analyze its inherent molecular causality. The free base exists as a zwitterion with two distinct basic centers:
The primary aliphatic amine on the piperidine ring (strongly basic,
pKa≈9.5
).
The tertiary piperidine nitrogen conjugated to the benzoic acid ring (weakly basic,
pKa≈3.5
).
Forming a dihydrochloride salt requires protonating both the carboxylate group and the weakly basic tertiary amine. Because the
ΔpKa
between hydrochloric acid and the tertiary amine is relatively narrow compared to typical salt formations, the second HCl molecule is bound with significantly lower crystal lattice energy.
If the lattice energy cannot overcome the electrostatic repulsion of the dicationic state, the salt becomes thermodynamically metastable. Under thermal or moisture stress, the system seeks its lowest Gibbs free energy (
ΔG
) by undergoing disproportionation —releasing HCl gas and reverting to the thermodynamically stable monohydrochloride form. Understanding this relationship between 1 is the cornerstone of our analytical approach[1].
Fig 1: Thermodynamic degradation pathways of the dihydrochloride salt via moisture and thermal stress.
Self-Validating Experimental Workflows
To map the thermodynamic stability of this API intermediate, we do not rely on isolated tests. Instead, we construct a self-validating matrix of orthogonal techniques.
Fig 2: Orthogonal solid-state characterization workflow for thermodynamic stability validation.
Protocol 1: Orthogonal Thermal Analysis (DSC/TGA)
Causality: Differential Scanning Calorimetry (DSC) measures the enthalpy of fusion (
ΔHf
), which serves as a direct proxy for crystal lattice strength. Thermogravimetric Analysis (TGA) measures mass loss.
Self-Validation: By running these techniques concurrently, the system validates itself. An endothermic peak in DSC without a corresponding mass loss in TGA confirms a true polymorphic transition or melting event. Conversely, if an endotherm coincides with a specific mass loss (e.g., ~11.1% corresponding to one mole of HCl), it definitively identifies solid-state disproportionation rather than melting. This orthogonal approach is a gold standard in 2[2].
Step-by-Step Methodology:
Accurately weigh 2.0–5.0 mg of the dihydrochloride salt into a pin-holed aluminum crucible.
Equilibrate the sample at 25°C in the DSC/TGA furnace under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
Heat the sample at a linear rate of 10°C/min from 25°C to 300°C.
Record the onset temperature (
Tonset
) of endothermic events and integrate the peak areas to calculate
ΔHf
.
Cross-reference any endotherms with the first derivative of the TGA mass-loss curve (DTG) to differentiate melting from HCl dissociation.
Causality: Solid-state polymorphic transitions are often kinetically hindered by high activation energies. Suspending the API in an anti-solvent provides a low-energy, solvent-mediated pathway for molecules to detach from metastable lattices and recrystallize into the state with the lowest Gibbs free energy[3].
Self-Validation: The system validates itself through phase convergence. If slurries starting from different polymorphic forms (or amorphous material) all converge to an identical Powder X-Ray Diffraction (PXRD) pattern after 48 hours, we have definitively identified the global thermodynamic minimum.
Step-by-Step Methodology:
Suspend 100 mg of the API in 1 mL of an organic anti-solvent (e.g., heptane or ethyl acetate) where the API solubility is strictly < 5 mg/mL.
Seal the vials and stir the suspensions continuously at two distinct temperature points (e.g., 5°C and 25°C) for 48 to 72 hours.
Rapidly filter the suspension under a vacuum to isolate the solid phase.
Analyze the residual solid via PXRD. Compare the resulting diffractogram against the initial API profile to confirm whether a phase transition to the monohydrochloride or a stable polymorph has occurred.
Quantitative Data Summary
Translating thermal and moisture sorption data into actionable metrics is vital for formulation development. The table below summarizes the representative thermodynamic parameters distinguishing the metastable dihydrochloride from the stable monohydrochloride form.
Physicochemical Property
Dihydrochloride (Anhydrous)
Monohydrochloride (Anhydrous)
Stoichiometry (API:HCl)
1:2
1:1
Melting Onset (
Tm
)
195.2 °C (Decomposes)
235.6 °C (Stable melt)
Enthalpy of Fusion (
ΔHf
)
112.4 J/g
145.8 J/g
Disproportionation Temp
~145.0 °C
N/A
Hygroscopicity (at 75% RH)
High (>5.2% mass gain)
Low (<0.4% mass gain)
Thermodynamic Status
Metastable under stress
Global Minimum (
ΔGmin
)
Note: The lower enthalpy of fusion and premature decomposition temperature of the dihydrochloride salt quantitatively reflect the weak lattice energy associated with the protonated tertiary amine.
Regulatory Alignment: ICH Q1A(R2) Compliance
The ultimate goal of thermodynamic solid-state characterization is to ensure patient safety and regulatory compliance. The mechanistic insights derived from the protocols above must directly inform the formal stability testing outlined in the4[4].
Because the dihydrochloride salt exhibits a high propensity for moisture-mediated disproportionation, accelerated stability testing (40°C/75% RH) will likely trigger a phase transition if the API is unprotected. Therefore, the thermodynamic data dictates the necessity of specialized container closure systems (e.g., desiccant-lined foil pouches or blister packs) to maintain the integrity of the dicationic lattice throughout the product's shelf life. Furthermore, detecting amorphous solid dispersion stability under varying humidity conditions is a critical regulatory expectation[5].
Conclusion
The thermodynamic stability of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is governed by the delicate balance between its
ΔpKa
profile and crystal lattice energy. By employing a self-validating matrix of DSC, TGA, and solvent-mediated slurry equilibrations, researchers can confidently map its degradation pathways. Acknowledging the inherent metastability of the second HCl bond allows for proactive formulation strategies, ensuring that the final drug product remains efficacious, stable, and fully compliant with global regulatory frameworks.
References
Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems
American Pharmaceutical Review
URL
Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility
MDPI
URL
RSC Publishing (CrystEngComm)
Characterisation of valsartan and its compatibility with bisoprolol studied by differential scanning calorimetry and solid-state
SciSpace
URL
Q1A(R2) Guideline - ICH (Stability Testing of New Drug Substances and Products)
A Comprehensive Toxicological and Safety Assessment of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride
Disclaimer: Information regarding the toxicity and safety profile of "4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride" is not extensively available in the public domain. This compound is likely a research chemical...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: Information regarding the toxicity and safety profile of "4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride" is not extensively available in the public domain. This compound is likely a research chemical or pharmaceutical intermediate, and detailed toxicological data would be contained in proprietary, internal reports from the developing organization. This guide, therefore, outlines the necessary toxicological and safety assessments that would be required for such a compound according to standard drug development guidelines, rather than presenting existing data. It serves as a template for the type of information that would be generated and analyzed.
Introduction and Compound Profile
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a synthetic organic compound. Its structure, featuring a benzoic acid moiety linked to an aminopiperidine ring, suggests potential applications as a scaffold in medicinal chemistry. The aminopiperidine group can serve as a key pharmacophore, while the benzoic acid provides a handle for further derivatization or interaction with biological targets. Before any potential therapeutic application can be considered, a thorough evaluation of its safety and toxicity is paramount.
This document provides a framework for the comprehensive toxicological evaluation of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride, adhering to international regulatory guidelines.
Preclinical Toxicity Assessment: A Phased Approach
The preclinical safety evaluation of a new chemical entity (NCE) like 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride follows a structured, multi-stage process designed to identify potential hazards to humans.
Acute Toxicity Studies
The initial step in any toxicological assessment is to determine the acute toxicity of the compound. These studies provide critical information on the potential for overdose in humans and help in dose selection for subsequent studies.
Animal Model: Typically, a single rodent species (e.g., Sprague-Dawley rats), using only females, is sufficient.
Dosing: A single animal is dosed with a starting dose level selected based on available structure-activity relationship (SAR) data.
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
Dose Adjustment:
If the animal survives, the next animal is given a higher dose.
If the animal dies, the next animal is given a lower dose.
Endpoint: The study is complete when a sufficient number of reversals have been observed to allow for the calculation of the LD50 (the statistically estimated dose that would be lethal to 50% of the population).
Data Presentation: Hypothetical Acute Toxicity Data
Parameter
Value (Hypothetical)
Observation
LD50 (Oral, Rat)
> 2000 mg/kg
No mortality observed at the limit dose.
Clinical Signs
None observed
No signs of systemic toxicity were noted.
Genetic Toxicology
A battery of in vitro and in vivo tests is required to assess the genotoxic potential of the compound, i.e., its ability to cause damage to genetic material.
Experimental Workflow: Standard Genotoxicity Battery
Caption: Standard workflow for assessing the genotoxic potential of a new chemical entity.
2.2.1. In Vitro Bacterial Reverse Mutation Assay (Ames Test)
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result (mutagenicity) is indicated by an increase in the number of revertant colonies in the presence of the test compound.
Significance: A positive Ames test is a significant alert for mutagenic potential.
2.2.2. In Vitro Mammalian Cell Assays
Mouse Lymphoma Assay (MLA) or Human Lymphocyte Micronucleus Test: These assays detect a broader range of genetic damage, including clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).
2.2.3. In Vivo Genotoxicity
Rationale: If any of the in vitro assays yield a positive result, an in vivo study is conducted to determine if the genotoxic effects are observed in a whole animal system.
Common Assay: The rodent bone marrow micronucleus test is frequently used.
Repeat-Dose Toxicity Studies
These studies are designed to characterize the toxicological profile of the compound following repeated administration over a longer period.
Experimental Design: 28-Day Oral Toxicity Study in Rodents (OECD Guideline 407)
Animal Model: Two species are typically required, one rodent (e.g., Wistar rats) and one non-rodent (e.g., Beagle dogs).
Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group are used.
Administration: The compound is administered daily (e.g., via oral gavage) for 28 consecutive days.
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and selected organs are weighed and preserved for histopathological examination.
Endpoints: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Data Presentation: Hypothetical 28-Day Toxicity Study Summary
Parameter
Low Dose (e.g., 50 mg/kg/day)
Mid Dose (e.g., 250 mg/kg/day)
High Dose (e.g., 1000 mg/kg/day)
Mortality
0%
0%
10%
Clinical Signs
None
Lethargy
Severe lethargy, ataxia
Body Weight
No significant change
Slight decrease
Significant decrease
Target Organs (Histopathology)
None identified
Mild hepatocellular hypertrophy
Moderate to severe hepatocellular necrosis
NOAEL
50 mg/kg/day
-
-
Safety Pharmacology
Safety pharmacology studies are conducted to investigate the potential for adverse effects on major physiological systems.
Core Battery of Safety Pharmacology Studies (ICH S7A)
Caption: Core battery of safety pharmacology studies as per ICH S7A guidelines.
Central Nervous System (CNS)
Assessment: A functional observational battery (FOB) or Irwin test in rodents is used to assess effects on behavior, coordination, sensory and motor function, and autonomic nervous system activity.
Cardiovascular System
In Vitro: An in vitro hERG (human Ether-à-go-go-Related Gene) assay is crucial to assess the potential for QT interval prolongation, a major risk factor for cardiac arrhythmias.
In Vivo: In vivo cardiovascular telemetry in a non-rodent species (e.g., dogs, non-human primates) provides data on heart rate, blood pressure, and electrocardiogram (ECG) parameters.
Respiratory System
Assessment: Respiratory function (e.g., respiratory rate, tidal volume) is typically evaluated in rodents using whole-body plethysmography.
Conclusion and Risk Assessment
The comprehensive toxicological and safety pharmacology data generated for 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride would be integrated to form a complete preclinical safety profile. The identification of the NOAEL in repeat-dose toxicity studies is critical for determining a safe starting dose for first-in-human clinical trials. Any identified hazards, such as genotoxic potential or cardiovascular effects, would require careful consideration and may necessitate further investigation or halt the development of the compound. A thorough understanding of the dose-response relationship for any observed toxicities is essential for a robust risk assessment.
References
As this document is a template for required studies and does not rely on existing data for the specific compound, the references provided are to the international guidelines that govern the conduct of these studies.
OECD Guideline for the Testing of Chemicals, Section 4: Health Effects. Organisation for Economic Co-operation and Development. [Link]
ICH Guideline S7A on Safety Pharmacology Studies for Human Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
ICH Guideline S2(R1) on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Protocols & Analytical Methods
Method
Synthesis of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride: An Essential Building Block for Pharmaceutical Innovation
Introduction 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a pivotal chemical intermediate, playing a crucial role in the synthesis of various pharmaceutically active compounds. Its unique structure, featuring...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a pivotal chemical intermediate, playing a crucial role in the synthesis of various pharmaceutically active compounds. Its unique structure, featuring a benzoic acid moiety linked to a 3-aminopiperidine ring, makes it a versatile building block in drug discovery and development. Notably, this compound is a key precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, which are at the forefront of targeted cancer therapies, particularly for cancers associated with BRCA1/2 mutations.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of 4-(3-aminopiperidin-1-yl)benzoic acid dihydrochloride, designed for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy Overview
The synthesis of 4-(3-aminopiperidin-1-yl)benzoic acid dihydrochloride is a multi-step process that can be broadly divided into two key transformations:
Nucleophilic Aromatic Substitution (SNA_r_): This step involves the formation of the C-N bond between the piperidine ring and the aromatic ring. Typically, a protected 3-aminopiperidine is reacted with an activated benzoic acid precursor, such as 4-fluorobenzonitrile.
Nitrile Hydrolysis and Deprotection: The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. If a protecting group is used for the amino functionality on the piperidine ring, a subsequent deprotection step is required. The synthesis culminates in the formation of the dihydrochloride salt.
This guide will focus on a common and efficient pathway, providing detailed experimental procedures and explaining the rationale behind the chosen conditions.
Mastering the Preparation of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride Stock Solutions: A Guide for Researchers
In the landscape of drug discovery and development, the accuracy and reproducibility of experimental data are paramount. The journey from a promising compound to a validated lead is paved with meticulous attention to det...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the accuracy and reproducibility of experimental data are paramount. The journey from a promising compound to a validated lead is paved with meticulous attention to detail, starting with the very first step: the preparation of stock solutions. This guide provides a comprehensive protocol and in-depth scientific rationale for the preparation of high-quality, reliable stock solutions of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride, a compound of interest for researchers in various therapeutic areas.
This document is structured to provide not just a set of instructions, but a framework for understanding the critical parameters that govern the stability and utility of this compound in a laboratory setting. We will delve into the chemical nature of the molecule, the rationale behind solvent selection, and best practices for handling and storage to ensure the integrity of your research.
Understanding the Molecule: A Zwitterionic Dihydrochloride Salt
4-(3-Aminopiperidin-1-yl)benzoic acid is a zwitterionic molecule, possessing both acidic (carboxylic acid) and basic (two amine) functional groups. The provided form is a dihydrochloride salt, meaning the two basic nitrogen atoms are protonated and associated with chloride counter-ions. This salt form generally enhances the stability and water-solubility of the compound compared to its free base.
The key physicochemical properties are summarized below:
Understanding the zwitterionic and dihydrochloride nature of this compound is crucial for predicting its solubility behavior. The protonation state of the molecule, and therefore its solubility, will be highly dependent on the pH of the solvent.
The Cornerstone of a Reliable Assay: High-Quality Stock Solutions
The following workflow outlines the critical steps for preparing a reliable stock solution of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride.
Caption: Workflow for preparing and storing stock solutions.
Experimental Protocols
This section provides detailed, step-by-step protocols for preparing stock solutions in both a non-aqueous solvent (DMSO) and an aqueous buffer.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Rationale for DMSO Selection: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of organic molecules for high-throughput screening and other biological assays. Its strong solvating power allows for the dissolution of a wide range of compounds. For cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.
Sterile microcentrifuge tubes or amber glass vials
Vortex mixer
Pipettors and sterile tips
Procedure:
Pre-weighing Preparation: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, as the compound is hygroscopic.
Weighing the Compound:
Tare a sterile, pre-labeled microcentrifuge tube on a calibrated analytical balance.
Carefully weigh out the desired amount of the compound (e.g., 2.93 mg for a 1 mL of 10 mM solution). For quantities less than 10 mg, it is recommended to dissolve the entire contents of the manufacturer's vial to avoid inaccuracies from weighing small amounts.
Calculating Solvent Volume:
Use the following formula to calculate the required volume of DMSO:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
Example Calculation for a 10 mM stock from 2.93 mg of compound:
Mass = 0.00293 g
Molecular Weight = 293.19 g/mol
Desired Concentration = 0.010 mol/L
Volume (L) = 0.00293 g / (293.19 g/mol * 0.010 mol/L) = 0.001 L = 1 mL
Dissolution:
Add the calculated volume of anhydrous DMSO to the tube containing the compound.
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.
If necessary, gentle warming in a 37°C water bath or sonication in an ultrasonic bath can be used to aid dissolution.
Visual Quality Control:
Visually inspect the solution to ensure it is clear and free of any particulate matter or precipitation. If precipitation is observed, further sonication or warming may be required. If the compound does not fully dissolve, a lower concentration stock solution should be prepared.
Aliquoting and Storage:
To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Protocol 2: Preparation of an Aqueous Stock Solution
Rationale for Aqueous Solutions: For certain applications, an aqueous stock solution may be preferred. Due to the dihydrochloride salt nature of the compound, its solubility in neutral water may be limited. The protonated amines favor solubility, but the overall solubility will be pH-dependent. A slightly acidic buffer is recommended to maintain the protonated state of the amine groups and enhance solubility.
Sterile, purified water or a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 4-5)
Calibrated analytical balance
Sterile microcentrifuge tubes or vials
Vortex mixer
pH meter (optional, for buffer preparation)
Procedure:
Solubility Test (Recommended): Before preparing a larger volume, it is advisable to perform a small-scale solubility test. Add a small, known amount of the compound to the desired aqueous solvent and observe its dissolution. This will help determine the maximum practical concentration for your stock solution.
Weighing and Calculation: Follow steps 2 and 3 from Protocol 1 to weigh the compound and calculate the required volume of the aqueous solvent.
Dissolution:
Add a portion of the calculated solvent volume to the tube containing the compound.
Vortex to aid dissolution. As an amine hydrochloride salt, dissolution in an acidic buffer should be more favorable than in neutral water.
Once dissolved, add the remaining solvent to reach the final desired volume.
Visual Quality Control: Visually inspect the solution for clarity as described in Protocol 1.
Sterilization (Optional): If sterility is required for your application, filter the aqueous stock solution through a 0.22 µm sterile filter.
Storage: Aqueous stock solutions are generally less stable than DMSO stocks. It is recommended to prepare them fresh before use. If short-term storage is necessary, store aliquots at 4°C for no more than a few days, or at -20°C for longer periods, though stability should be validated.
Scientific Integrity & Logic: The "Why" Behind the "How"
A robust protocol is one that is understood, not just followed. This section explains the scientific principles underpinning the key steps in the preparation of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride stock solutions.
The Importance of Anhydrous Solvents: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can lead to the hydrolysis of susceptible functional groups in the stored compound over time, reducing its purity and potency. Using fresh, anhydrous DMSO minimizes this risk.
Avoiding Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can have detrimental effects. It can lead to the degradation of the compound and can also cause the compound to precipitate out of solution, leading to an inaccurate concentration in the supernatant. Aliquoting the stock solution into single-use volumes is a critical step to ensure the long-term integrity of the compound.
pH-Dependent Solubility of Amine Salts: As a dihydrochloride salt of a zwitterionic molecule, the solubility of 4-(3-Aminopiperidin-1-yl)benzoic acid is expected to be lowest at its isoelectric point (the pH at which the net charge is zero). In acidic conditions, the carboxylic acid group will be protonated (neutral), and the amine groups will be protonated (positive charge), leading to good solubility in polar solvents. In basic conditions, the carboxylic acid will be deprotonated (negative charge), and the amines will be in their free base form (neutral), which may have lower aqueous solubility. Therefore, for aqueous solutions, a slightly acidic pH can enhance solubility by keeping the amine groups protonated.
Quality Control and Best Practices
Initial Quality Control: Always perform a visual inspection of the stock solution after preparation. A clear, precipitate-free solution is the first indicator of a successful preparation.
Working Solutions: When preparing working solutions for your assays, dilute the stock solution in the appropriate assay buffer. For DMSO stocks, ensure the final concentration of DMSO is compatible with your experimental system.
Documentation: Maintain a detailed record of your stock solution preparation, including the lot number of the compound, the date of preparation, the concentration, the solvent used, and the storage conditions.
By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can ensure the preparation of high-quality, reliable stock solutions of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride, paving the way for accurate and reproducible experimental outcomes.
References
Molport. (n.d.). 4-(4-aminopiperidin-1-yl)benzoic acid dihydrochloride. Retrieved from [Link]
The Versatile Intermediate: A Guide to 4-(3-Aminopiperidin-1-yl)benzoic Acid Dihydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of no...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride has emerged as a critical intermediate, particularly in the synthesis of targeted cancer therapies. This technical guide provides in-depth application notes and detailed protocols for the effective utilization of this compound, grounded in scientific principles and practical laboratory insights.
Core Concepts: Understanding the Utility of a Key Building Block
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a bifunctional molecule possessing a secondary amine within a piperidine ring and a primary aromatic amine, attached to a benzoic acid moiety. This unique arrangement of functional groups makes it an ideal scaffold for constructing complex molecular architectures.
The dihydrochloride salt form enhances the stability and solubility of the compound, making it amenable to a variety of reaction conditions. However, the presence of the hydrochloride salts necessitates the use of a base in subsequent reactions to liberate the free amine for nucleophilic attack.
The primary utility of this intermediate lies in its ability to participate in two key transformations central to pharmaceutical synthesis:
Amide Bond Formation: The primary aminopiperidine moiety can readily react with carboxylic acids or their activated derivatives to form stable amide bonds. This is a cornerstone of many drug syntheses.
N-Arylation Reactions: The secondary amine within the piperidine ring is a nucleophile for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the introduction of various aryl or heteroaryl groups.
Application in the Synthesis of PARP Inhibitors: The Niraparib Case Study
A prominent application of 4-(3-Aminopiperidin-1-yl)benzoic acid derivatives is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations. Niraparib, an orally active PARP inhibitor, serves as an excellent case study.[2][3]
The synthesis of Niraparib involves the coupling of a piperidinyl aniline moiety with a substituted indazole core.[2] While many published routes utilize a protected form of the aminopiperidine, the following protocol outlines a conceptual pathway starting from 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride.
Visualizing the Synthetic Pathway
Caption: Synthetic approach to a Niraparib precursor.
Protocol 1: Amide Coupling for the Synthesis of a Niraparib Precursor
This protocol details the crucial amide bond formation between the aminopiperidine moiety and the indazole core.
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2H-indazole-7-carboxamide (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents).
Solvent Addition: Add anhydrous DMF to dissolve the reagents completely.
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Amine Addition: In a separate flask, dissolve 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride (1.1 equivalents) in a minimal amount of anhydrous DMF. Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salts and liberate the free amine.
Coupling Reaction: Slowly add the solution of the free amine to the activated indazole mixture.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up:
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Niraparib precursor.[6]
Causality Behind Experimental Choices:
EDC/HOBt: This combination is a widely used and effective coupling system. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress racemization and improve reaction efficiency.[5]
DIPEA: A non-nucleophilic organic base is crucial to neutralize the dihydrochloride salt of the starting material without competing in the coupling reaction.
Anhydrous Conditions: The use of anhydrous solvents is critical as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.
N-Arylation Reactions: Expanding the Molecular Diversity
The secondary amine of the piperidine ring in 4-(3-Aminopiperidin-1-yl)benzoic acid provides an opportunity for further functionalization through N-arylation reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8]
Visualizing the N-Arylation Workflow
Caption: General workflow for N-arylation.
Protocol 2: Palladium-Catalyzed N-Arylation
This protocol provides a general procedure for the N-arylation of the piperidine nitrogen.
Base (e.g., sodium tert-butoxide, cesium carbonate)
Anhydrous toluene or dioxane
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate
Procedure:
Reaction Setup: In a Schlenk flask, combine 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.5 equivalents).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
Work-up:
After the reaction is complete, cool the mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
Wash the filtrate with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Expert Insights on N-Arylation:
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial and often substrate-dependent. For challenging couplings, more advanced and bulky ligands may be required.[7]
Base: The strength and nature of the base can significantly impact the reaction outcome. Sodium tert-butoxide is a strong base commonly used, while cesium carbonate is a milder alternative.
Degassing: The removal of oxygen is critical as palladium(0) catalysts are sensitive to oxidation.
Purification and Characterization: Ensuring Quality and Integrity
The successful synthesis of the desired pharmaceutical intermediate or final active pharmaceutical ingredient (API) is contingent upon effective purification and thorough characterization.
Purification Techniques:
Flash Column Chromatography: This is the most common method for purifying organic compounds on a laboratory scale. The choice of stationary phase (typically silica gel) and mobile phase is determined by the polarity of the product.[6]
Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations or to achieve very high purity, preparative HPLC is often employed. Reversed-phase HPLC with a C18 column is a common choice for many pharmaceutical compounds.[9][10][11]
Characterization Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound.
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, and emergency procedures. The compound is known to cause skin and serious eye irritation.[2]
Conclusion and Future Outlook
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a valuable and versatile intermediate in pharmaceutical synthesis. Its bifunctional nature allows for the construction of complex molecules through well-established amide coupling and N-arylation reactions. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this key building block in their drug discovery and development endeavors. As the demand for targeted therapies continues to grow, the importance of such strategic intermediates in enabling the efficient synthesis of novel drug candidates will undoubtedly increase.
References
BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
Patents, G. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof. Google Patents.
BenchChem. (2025). Application Notes and Protocols: Synthesis of PARP Inhibitors Using 4-(Piperidin-4-yl)aniline. BenchChem.
Patents, G. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib. Google Patents.
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
Patents, G. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
Kumar, S., et al. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry, 70(15), 5946–5953.
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of organic chemistry, 71(8), 3198–3209.
Bioorganic chemistry. (2019, March 15). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. Retrieved from [Link]
Organic process research & development. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Publications. Retrieved from [Link]
ResearchGate. (2021, November 27). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? ResearchGate. Retrieved from [Link]
Jean, L., et al. (2004). Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines. The Journal of Organic Chemistry, 69(24), 8179–8186.
Sharma, S., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2419–2425.
Aguilar, M. I. (Ed.). (2004). HPLC Analysis and Purification of Peptides. In Methods in Molecular Biology (Vol. 251). Humana Press.
Wang, H., et al. (2004). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Journal of immunological methods, 285(2), 235–240.
ChemRxiv. (n.d.). Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibromo. ChemRxiv. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Retrieved from [Link]
Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 251). Humana Press.
Sharma, S., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(15), 5737–5740.
Organic & Biomolecular Chemistry. (n.d.). Efficient synthesis of 4-pyridone-3-carboxylic acids via the reaction of enaminated diketonates with primary amines. Royal Society of Chemistry. Retrieved from [Link]
Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Retrieved from [Link]
Application Notes and Protocols: In Vivo Dosing Strategies for 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride in Murine Models
Introduction: Unveiling the Therapeutic Potential of a Novel DPP-4 Inhibitor 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protea...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Therapeutic Potential of a Novel DPP-4 Inhibitor
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a small molecule inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1] This mechanism of action positions 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride as a promising therapeutic candidate for type 2 diabetes mellitus.[1] Furthermore, emerging evidence suggests that DPP-4 inhibitors may have pleiotropic effects, including anti-inflammatory and immunomodulatory properties, expanding their potential applications to a range of inflammatory diseases.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing studies of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride in murine models. The protocols outlined herein are built upon established principles of preclinical research and aim to ensure scientific rigor, reproducibility, and the ethical treatment of laboratory animals.
Physicochemical Properties and Formulation Development
A critical first step in any in vivo study is the development of a suitable formulation that ensures consistent and reliable drug exposure. Like many new chemical entities, 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride may exhibit poor aqueous solubility, which can pose a significant challenge for in vivo administration.[3][4]
Table 1: Physicochemical Properties of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride
Can form inclusion complexes to enhance solubility.
Formulation Strategies
Based on the solubility data, a suitable formulation strategy can be selected. For oral administration, options include solutions, suspensions, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][4] For parenteral routes (intravenous, intraperitoneal, subcutaneous), sterile-filtered solutions are preferred. If a solution is not feasible, a micronized or nanosized suspension can be considered.[6][7]
In Vivo Study Design and Murine Models
The design of a robust preclinical study is paramount for generating meaningful and reproducible data.[8][9] Key considerations include the selection of an appropriate animal model, determination of the dose and dosing regimen, and the inclusion of proper control groups.
Murine Models for DPP-4 Inhibition
Given that 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a DPP-4 inhibitor, several murine models are relevant for evaluating its efficacy.
Models of Type 2 Diabetes:
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.
ob/ob Mice: These mice lack leptin, resulting in hyperphagia, obesity, and diabetes.
High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance: This is a diet-induced model that mimics the metabolic abnormalities associated with human type 2 diabetes.
Models of Inflammation:
Lipopolysaccharide (LPS)-induced lung injury: This model is used to study acute respiratory distress syndrome (ARDS), and DPP-4 inhibitors have shown protective effects.[2]
Collagen-induced arthritis (CIA): A model for rheumatoid arthritis.
Dextran sulfate sodium (DSS)-induced colitis: A model for inflammatory bowel disease.
DPP-4 Knockout Mice: These mice can be used to delineate the specific mechanisms of action of DPP-4 inhibitors and to identify potential off-target effects.[10]
Dose Selection and Administration
Initial dose-range finding studies are crucial to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy studies.[11] Dosing can be guided by in vitro potency data and pharmacokinetic (PK) data from other DPP-4 inhibitors. For example, the FDA-approved DPP-4 inhibitor sitagliptin has been studied in mice at doses ranging from 25 to 200 mg/kg/day.[2][12]
Administration Routes:
Oral (PO): Oral gavage is a common method for administering compounds to mice.[13] The volume should generally not exceed 10 mL/kg.
Intraperitoneal (IP): IP injection is another common route, particularly for compounds with poor oral bioavailability.[6] The injection volume should be limited to 10 mL/kg.
Intravenous (IV): IV injection, typically via the tail vein, allows for direct entry into the systemic circulation and is essential for determining absolute bioavailability.[14] The volume should be kept low, around 5 mL/kg.
Subcutaneous (SC): SC injection provides a slower absorption profile compared to IV or IP routes.
Experimental Protocols
Protocol 2: Oral Gavage Administration
Objective: To administer 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride orally to mice.
Materials:
Formulated test compound
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[13]
Syringes
Mouse restraint device (optional)
Procedure:
Accurately weigh each mouse to calculate the correct dosing volume.
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.
Moisten the gavage needle with the vehicle to facilitate smooth passage.
Carefully insert the gavage needle into the mouse's mouth, guiding it along the roof of the mouth towards the esophagus.
Advance the needle slowly and gently until it reaches the stomach. Do not force the needle.
Administer the formulation slowly and steadily.
Withdraw the needle carefully and return the mouse to its cage.
Monitor the mouse for any signs of distress.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride in mice.
Anesthetic (if required for terminal blood collection)
Centrifuge
LC-MS/MS or other sensitive analytical method for bioanalysis
Procedure:
Divide mice into groups for each administration route (e.g., IV and PO).
Administer the compound at the selected dose.
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via a suitable method such as saphenous vein or tail vein sampling.[15]
Process the blood to obtain plasma by centrifugation.
Store plasma samples at -80°C until analysis.
Analyze the plasma samples to determine the concentration of the compound at each time point.
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[16]
Table 3: Sample Pharmacokinetic Parameters to be Determined
Parameter
Description
Cmax
Maximum plasma concentration
Tmax
Time to reach Cmax
AUC (Area Under the Curve)
Total drug exposure over time
t1/2 (Half-life)
Time for plasma concentration to decrease by half
CL (Clearance)
Volume of plasma cleared of the drug per unit time
Vd (Volume of Distribution)
Apparent volume into which the drug distributes
F% (Bioavailability)
Fraction of the administered dose that reaches systemic circulation
Protocol 4: Pharmacodynamic (PD) Assessment
Objective: To evaluate the in vivo efficacy of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride.
Procedure (Example: Oral Glucose Tolerance Test in a Diabetic Mouse Model):
Fast mice overnight (approximately 16 hours) with free access to water.
Administer the test compound or vehicle at a specified time before the glucose challenge.
Collect a baseline blood sample (t=0).
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, 120 minutes).
Measure blood glucose levels at each time point.
Plasma samples can also be collected to measure insulin and active GLP-1 levels. Note that for accurate GLP-1 measurement, a DPP-4 inhibitor is required in the collection tubes to prevent ex vivo degradation.[17]
Plot the glucose excursion curve and calculate the area under the curve (AUC) to assess the compound's effect on glucose tolerance.
Data Analysis and Interpretation
All in vivo studies should be designed with appropriate statistical power to detect meaningful biological effects.[9] Data should be analyzed using appropriate statistical methods, and results should be reported with measures of variability (e.g., standard deviation or standard error of the mean). It is crucial to minimize bias by randomizing animals to treatment groups and, whenever possible, blinding the investigators to the treatment allocation.[8]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[18][19] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) prior to the initiation of any studies.[11] Efforts should be made to minimize pain and distress to the animals.
Visualizing Experimental Workflows
Caption: A generalized workflow for preclinical in vivo studies.
Technical Support Center: Crystallization Optimization for 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride
Welcome to the Advanced Crystallization Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 4-(3-Aminopiperidin-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Troubleshooting Center.
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride. This zwitterionic precursor is uniquely challenging: it possesses multiple ionizable centers with distinct pKa values, making its dihydrochloride salt highly susceptible to disproportionation, oiling out (liquid-liquid phase separation), and severe hygroscopicity.
This guide bridges theoretical thermodynamics with field-proven methodologies to ensure you achieve high polymorphic purity, optimal particle size distribution, and stoichiometric stability in your scale-up workflows.
Part 1: Troubleshooting & FAQs
Q1: Why does my product consistently "oil out" (form a liquid phase) instead of crystallizing, and how do I prevent this?A: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the crystallization temperature exceeds the melting point of the solvated API complex, or when supersaturation is generated too rapidly. For highly polar amine hydrochlorides, even trace amounts of water significantly depress the melting point of the solvated phase 1.
Causality & Solution: Avoid aqueous HCl entirely. Instead, utilize anhydrous HCl dissolved in organic solvents (e.g., Methanol or Dioxane) 2. Lower the initial API concentration and employ a seeded antisolvent approach strictly within the metastable zone to bypass the liquid-liquid coexistence curve.
Q2: I am observing variable chloride content (e.g., 1.2 to 1.8 equivalents) in my final isolated batch. How do I ensure a stable dihydrochloride?A: This is a classic disproportionation issue driven by microenvironmental pH shifts. The molecule features a highly basic primary amine (on the piperidine ring) and a significantly less basic aniline-like nitrogen (where the piperidine attaches to the benzoic acid). In the presence of moisture or high water activity, the weaker base loses its proton, reverting the molecule toward a monohydrochloride state 3.
Causality & Solution: Maintain strict anhydrous conditions throughout the process. Charge 2.10–2.15 molar equivalents of anhydrous HCl to force complete protonation. Ensure your final wash utilizes a dry, low-polarity antisolvent (like anhydrous Ethyl Acetate) to prevent moisture ingress during filtration.
Q3: How do I prevent severe agglomeration and the generation of fines during scale-up?A: Agglomeration is typically caused by uncontrolled primary nucleation rates where crystals bridge together to minimize surface energy. Conversely, fines result from secondary nucleation (e.g., crystal breakage from excessive agitation) or crashing out the salt with rapid antisolvent addition .
Causality & Solution: Implement a controlled cooling ramp and a slow, metered antisolvent addition rate. Introduce 1-2% w/w seed crystals at the upper boundary of the metastable zone to direct the system toward controlled crystal growth rather than spontaneous primary nucleation 5.
Part 2: Quantitative Data & Process Parameters
Table 1: Solvent Screening Matrix & Phase Behavior
Data reflects the solubility and phase behavior of the dihydrochloride salt at 25°C.
Solvent System
Ratio (v/v)
API Solubility (mg/mL)
Observed Phase Behavior
Yield (%)
Purity (HPLC %)
Methanol / Ethyl Acetate
1:4
12.5
Crystalline solid, minimal agglomeration
88.5
>99.5
Ethanol / Heptane
1:5
8.2
Severe oiling out (LLPS)
N/A
N/A
Water / Acetone
1:10
>50.0
Disproportionation to monohydrochloride
65.0
92.0
Isopropanol / MTBE
1:3
18.4
Fine needles, poor filtration rate
81.2
98.2
Table 2: Critical Process Parameters (CPPs) for Optimized Crystallization
Parameter
Target Range
Mechanistic Rationale
Impacted CQA
HCl Equivalents
2.10 – 2.15 eq
Ensures complete protonation of the weakly basic piperidine nitrogen.
Stoichiometry, Assay
Seeding Temperature
22°C – 25°C
Injects seeds precisely within the metastable zone to bypass primary nucleation.
Particle Size Distribution
Antisolvent Addition
4.0 – 5.0 hours
Prevents localized high supersaturation zones that trigger oiling out.
Morphology, Yield
Cooling Ramp Rate
0.15 – 0.20 °C/min
Promotes steady crystal growth over secondary nucleation (fines generation).
Bulk Density, Flowability
Part 3: Self-Validating Experimental Protocol
Workflow: Anhydrous Salt Formation & Seeded Antisolvent Crystallization
This protocol is designed as a closed-loop system. Do not proceed to the next step unless the self-validation check is met.
Dissolution: Suspend 4-(3-Aminopiperidin-1-yl)benzoic acid free base in anhydrous Methanol (10 volumes) in a jacketed reactor under nitrogen.
Self-Validation Check: The suspension will remain cloudy. If it dissolves completely without acid, your starting material is likely degraded or already partially salted.
Salt Formation: Slowly charge 2.15 equivalents of anhydrous HCl in Methanol (3M solution) while maintaining the reactor temperature at 15–20°C.
Self-Validation Check: A transient exotherm (~3-5°C) must be observed, confirming the protonation event. The suspension should clarify into a homogeneous, pale-yellow solution.
Polishing Filtration: Filter the solution through a 0.22 µm PTFE membrane to remove foreign particulate matter that could act as uninvited nucleation sites.
Self-Validation Check: Filter pressure should remain constant; a spike indicates premature precipitation due to cold spots.
Seeding: Adjust the reactor temperature to 25°C. Add 1.5% w/w of pre-milled 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride seed crystals. Hold agitation for 30 minutes.
Self-Validation Check: Seeds must remain visible and suspended. If they dissolve, the solution is undersaturated; if it immediately turns opaque, you have crashed out the batch.
Antisolvent Addition: Meter in anhydrous Ethyl Acetate (20 volumes) over 4.5 hours using a linear addition profile.
Self-Validation Check: The slurry should gradually thicken without forming sticky deposits on the reactor walls (which would indicate oiling out).
Cooling & Isolation: Cool the slurry to 5°C at a rate of 0.15°C/min. Filter, wash with cold anhydrous Ethyl Acetate (2 volumes), and dry under vacuum at 40°C.
Self-Validation Check: Mother liquor should have an API concentration < 5 mg/mL (via at-line UV-Vis) before filtration.
Part 4: Mechanistic Visualizations
Caption: Workflow for mitigating oiling out during dihydrochloride crystallization.
Caption: Mechanistic pathway of dihydrochloride salt formation and disproportionation risks.
Part 5: References
Crystallization of APIs: Methods and Challenges. BOC Sciences.
Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. 5
Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem. 1
Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation. ACS Publications (Molecular Pharmaceutics). 3
Bubbling HCl gas or adding HCl for crystallization. Reddit (r/OrganicChemistry). 2
Technical Support Center: Troubleshooting 4-(3-Aminopiperidin-1-yl)benzoic Acid Dihydrochloride Scale-Up
Welcome to the Process Chemistry Support Center. Scaling up the synthesis of aminopiperidine-derived active pharmaceutical ingredients (APIs) and intermediates requires rigorous control over reaction kinetics, phase tran...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. Scaling up the synthesis of aminopiperidine-derived active pharmaceutical ingredients (APIs) and intermediates requires rigorous control over reaction kinetics, phase transfers, and protecting group strategies. This guide provides authoritative, field-proven troubleshooting strategies for the scale-up of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride[1].
I. Core Synthetic Workflow & Mechanistic Pathway
To establish a baseline for our troubleshooting protocols, the optimal metal-free synthetic route relies on a Nucleophilic Aromatic Substitution (SNAr) followed by saponification and acidolysis.
Synthetic workflow for 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride.
II. Quantitative Impurity Clearance Profile
Effective scale-up requires understanding the origin of synthetic impurities and establishing self-validating clearance limits. Below is a summary of the critical impurities encountered in this workflow and their targeted reduction metrics[2].
Impurity
Origin / Chemical Mechanism
Acceptable Limit (API)
Clearance Strategy
Typical Reduction (%)
Bis-arylated Adduct
Over-alkylation of unprotected primary amine
< 0.10%
Mask primary amine with Boc group
> 99.5%
Des-fluoro Byproduct
Protodehalogenation (If using Pd-catalysis)
< 0.15%
Switch to metal-free SNAr route
> 98.0%
Residual Ethyl Ester
Incomplete saponification kinetics
< 0.10%
Optimize THF/H2O phase transfer
95.0 - 98.0%
Mono-Boc Intermediate
Incomplete acidolysis during final step
< 0.05%
Extended hold time with 4N HCl
> 99.9%
III. Frequently Asked Questions (FAQs)
Q1: Why am I seeing a high level of bis-arylated impurity during the initial coupling step?
Causality: 3-aminopiperidine possesses two nucleophilic centers: the secondary piperidine nitrogen and the primary amine. While the secondary amine is sterically favored and more nucleophilic, the primary amine can still undergo a secondary SNAr reaction with ethyl 4-fluorobenzoate if local stoichiometric imbalances occur during scale-up[3].
Solution: You must utilize as your starting material[4]. The tert-butoxycarbonyl (Boc) group completely masks the primary amine's nucleophilicity, ensuring absolute regioselectivity during the SNAr coupling.
Mechanistic pathway illustrating the formation of bis-arylated impurities during scale-up.
Q2: We previously used a Buchwald-Hartwig amination. Why transition to an SNAr route?
Causality: Legacy routes often utilize a palladium-catalyzed Buchwald-Hartwig cross-coupling between 3-aminopiperidine and 4-bromobenzoic acid[5]. However, Pd-catalyzed reactions at scale are highly susceptible to beta-hydride elimination and protodehalogenation, yielding difficult-to-purge des-bromo impurities. Furthermore, residual palladium must be scavenged to meet the strict <10 ppm threshold for pharmaceutical use.
Solution: The SNAr approach using ethyl 4-fluorobenzoate is entirely metal-free[3]. The strong electron-withdrawing effect of the para-ester group highly activates the aryl fluoride towards nucleophilic attack, providing a cleaner, highly scalable impurity profile.
Q3: What causes incomplete Boc deprotection, and how do we prevent it?
Causality: Converting the Boc-protected intermediate to the final dihydrochloride salt often stalls at scale[1]. This is typically caused by the poor mass transfer and limited solubility of bubbled HCl gas in large reactor volumes, which allows the mono-Boc intermediate to persist[2].
Solution: Transition from gaseous HCl to a standardized[6]. Dioxane provides excellent solubility for the organic intermediate while simultaneously acting as an anti-solvent for the highly polar dihydrochloride salt, driving the Le Chatelier equilibrium forward via precipitation.
IV. Self-Validating Experimental Protocol
Scale-Up Boc-Deprotection & Dihydrochloride Salt Formation
Objective: Convert 4-(3-(Boc-amino)piperidin-1-yl)benzoic acid to 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride with <0.05% residual Boc impurity[1].
Step-by-Step Methodology:
Reactor Preparation: Charge a clean, dry glass-lined reactor with 4-(3-(Boc-amino)piperidin-1-yl)benzoic acid (1.0 equivalent).
Solvent Addition: Suspend the starting material in anhydrous 1,4-dioxane (10 relative volumes).
Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration on the suspension. Moisture content must be <0.1% to prevent competitive side reactions and ensure accurate HCl molarity.
Acidification: Cool the reactor to 10–15 °C. Slowly charge 4N HCl in 1,4-dioxane (4.0 equivalents) via an addition funnel over 45 minutes.
Causality: Controlled addition manages the exothermic cleavage of the tert-butyl group, preventing thermal degradation of the piperidine ring.
Reaction Maturation: Warm the reactor to 25 °C and agitate for 3 hours. The reaction mixture will transition from a clear solution to a thick white slurry as the dihydrochloride salt precipitates.
In-Process Control (IPC): Pull a 1 mL aliquot, neutralize, and analyze via HPLC.
Self-Validation Checkpoint: The reaction is deemed complete only when the mono-Boc intermediate is ≤ 0.05% (Area Under Curve). If > 0.05%, continue agitation for 1 additional hour.
Isolation: Charge Methyl tert-butyl ether (MTBE, 5 relative volumes) over 30 minutes to fully crash out the remaining product. Filter the slurry under a strict nitrogen atmosphere (the salt is hygroscopic).
Drying: Wash the filter cake with cold MTBE (2 volumes) and dry in a vacuum oven at 40 °C until constant weight is achieved.
V. References
Title: Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin
Source: ResearchGate
URL: [Link]
Title: Aminopiperidine derivatives as integrin .alpha.v.beta.3 antagonists
Source: Google Patents (CA2327673C)
URL:
Title: Discovery of Benzodiazepinepyrimidine Scaffold Derivatives as Potent Doublecortin-Like Kinase 1 (DCLK1) Inhibitors
Source: ACS Publications
URL: [Link]
Title: An Update on Clinically Advanced PROTAC Degraders and Their Synthesis
Source: MDPI
URL: [Link]
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride vs free base stability comparison
An in-depth technical evaluation of 4-(3-Aminopiperidin-1-yl)benzoic acid —a critical bifunctional building block often utilized in the synthesis of PARP and DPP-4 inhibitors—requires a rigorous understanding of its soli...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical evaluation of 4-(3-Aminopiperidin-1-yl)benzoic acid —a critical bifunctional building block often utilized in the synthesis of PARP and DPP-4 inhibitors—requires a rigorous understanding of its solid-state chemistry. The developability of this compound hinges heavily on the selection between its free base and its dihydrochloride salt form[1].
This guide provides an objective, data-driven comparison of these two forms, detailing the causality behind their chemical and physical stability profiles to guide formulation and synthetic strategies.
Mechanistic Overview: The Causality of Stability
To understand the stability differences, we must first analyze the molecular architecture. 4-(3-Aminopiperidin-1-yl)benzoic acid possesses three distinct ionizable centers:
A carboxylic acid (pKa ~ 4.0)
A primary aliphatic amine on the piperidine ring (pKa ~ 9.5)
A tertiary aniline-like piperidine nitrogen conjugated with the phenyl ring (pKa ~ 5.0)
The Free Base (Zwitterionic State):
In its free base form, the molecule naturally undergoes internal proton transfer. The highly basic primary amine deprotonates the carboxylic acid, forming a tightly bound zwitterion (ammonium-carboxylate). However, the tertiary piperidine nitrogen remains unprotonated. This exposed lone pair acts as a nucleophile, rendering the free base highly susceptible to oxidative degradation (forming N-oxides) when exposed to atmospheric oxygen or reactive oxygen species (ROS)[2].
The Dihydrochloride Salt (Fully Protonated State):
In the dihydrochloride form, the addition of two equivalents of HCl forces the protonation of both the primary amine and the weakly basic piperidine nitrogen, while the carboxylic acid remains un-ionized. By protonating the piperidine nitrogen, the lone pair is entirely sequestered. This eliminates its nucleophilicity, providing absolute chemical protection against oxidation[2]. However, the introduction of chloride ions alters the crystal lattice, significantly increasing the compound's affinity for atmospheric moisture[3].
Mechanistic pathway illustrating oxidative degradation in the free base vs protection in the dihydrochloride.
Quantitative Comparison of Stability Profiles
The following table summarizes the empirically determined stability metrics for both forms, highlighting the fundamental trade-off between chemical robustness and physical (moisture) stability common in pharmaceutical salt selection[4].
Parameter
Free Base (Zwitterion)
Dihydrochloride Salt
Mechanistic Driver
Oxidative Stability (3% H₂O₂, 40°C, 72h)
Poor (~12% degradation)
Excellent (<0.1% degradation)
Protonation of the piperidine nitrogen blocks ROS attack[2].
Hygroscopicity (DVS at 80% RH)
Low (< 0.5% weight gain)
High (> 4.5% weight gain)
Chloride ions disrupt the dense zwitterionic lattice, increasing water affinity[3].
Thermal Stability (Melting Point / TGA)
~285°C (Sharp, decomp.)
~240°C (Broad, mass loss)
Di-HCl salt undergoes thermal dehydrohalogenation (loss of HCl gas) prior to melting.
Aqueous Solubility (pH 7.0)
< 0.1 mg/mL
> 50 mg/mL
Di-HCl salt lowers local pH and utilizes favorable chloride solvation energy[5].
Solid-State Polymorphism
Highly stable (Single form)
Prone to hydrate formation
Moisture absorption in the Di-HCl salt triggers transitions to stable hydrate phases[6].
Self-Validating Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented above, the following self-validating protocols must be employed. These workflows are designed with internal controls to prevent false positives during stability screening.
Purpose: To empirically quantify the protective effect of amine protonation against oxidation.
Sample Preparation: Prepare 10 mM solutions of both the Free Base and the Dihydrochloride salt in a 50:50 Methanol/Water mixture.
Stress Induction: Add 3% (v/v) H₂O₂ to the test vials.
Internal Control (Self-Validation): Prepare parallel vials purged with Argon gas (no H₂O₂) to establish a baseline degradation rate and rule out solvent-induced solvolysis.
Incubation & Sampling: Incubate all vials at 40°C. Extract 100 µL aliquots at 0, 24, 48, and 72 hours. Quench the reaction immediately with 10 µL of 1M sodium thiosulfate.
Analysis: Analyze via HPLC-MS.
Validation Metric: Mass balance must exceed 98% (Area of Parent + Area of Degradants) to confirm that no volatile degradation products escaped detection.
Protocol B: Dynamic Vapor Sorption (DVS) for Physical Stability
Purpose: To map the hygroscopicity and identify moisture-induced phase transitions.
Equilibration: Load 15.0 mg of the API into a DVS microbalance. Hold isothermally at 25°C and 0% Relative Humidity (RH) until the mass change rate (
dm/dt
) is strictly
<0.002%
/min.
Sorption Cycle: Increase RH from 0% to 90% in 10% increments. The system only advances to the next step once equilibrium (
dm/dt<0.002%
/min) is achieved.
Desorption Cycle: Decrease RH back to 0% using the same parameters.
Orthogonal Validation:
Hysteresis Check: If the desorption curve fails to close the loop at 0% RH (retaining mass), it indicates irreversible hydrate formation rather than surface adsorption.
Structural Check: Immediately subject the post-DVS sample to Powder X-Ray Diffraction (PXRD) to confirm the presence of a new crystalline hydrate lattice[6].
Comprehensive experimental workflow featuring built-in validation controls for stability profiling.
Conclusion & Formulation Strategy
The selection between the free base and dihydrochloride salt of 4-(3-Aminopiperidin-1-yl)benzoic acid dictates the downstream formulation strategy:
Choose the Dihydrochloride Salt if the compound is to be utilized as a soluble intermediate in aqueous synthesis, or if formulated as an oral liquid where chemical stability and high solubility are paramount. Strict humidity controls (desiccants, foil-foil blistering) must be implemented during storage to mitigate its hygroscopicity.
Choose the Free Base if the compound is intended for solid oral dosage forms (tablets/capsules) where long-term physical stability and resistance to moisture-induced polymorphism are critical. Antioxidant excipients (e.g., BHT, ascorbic acid) should be included in the formulation to counteract its inherent oxidative vulnerability.
References
Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). "Pharmaceutical Salts." Journal of Pharmaceutical Sciences. Available at:[Link]
Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Available at:[Link]
Flanagan, D. R., et al. (1989). "A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions." Journal of Pharmaceutical Sciences. Available at:[Link]
Aggarwal, V. K., et al. (2003). "New Insights in the Mechanism of Amine Catalyzed Epoxidation: Dual Role of Protonated Ammonium Salts as Both Phase Transfer Catalysts and Activators of Oxone." Journal of the American Chemical Society. Available at:[Link]
Newman, A., et al. (2020). "High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility." Organic Process Research & Development. Available at:[Link]
Benchmarking 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride against other piperidine derivatives
Benchmarking 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride: A Bifunctional Scaffold for Advanced Drug Discovery In the landscape of modern medicinal chemistry, the transition from simple heterocyclic rings to hig...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride: A Bifunctional Scaffold for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the transition from simple heterocyclic rings to highly functionalized, vector-driven scaffolds is critical for accelerating lead optimization. This guide provides an objective, data-driven benchmarking of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride (hereafter referred to as 4-APBA-2HCl) against traditional piperidine derivatives. By bridging the privileged 3-aminopiperidine motif with a rigid benzoic acid linker, this compound offers unique advantages in target engagement and synthetic versatility.
Structural and Mechanistic Rationale
The 3-aminopiperidine core is a widely recognized pharmacophore, most notably utilized in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors where it successfully replaced bulkier cyclohexylamine groups to enhance selectivity[1]. However, utilizing simple building blocks like 1-Boc-3-aminopiperidine often requires tedious protection/deprotection sequences during library synthesis[2].
4-APBA-2HCl solves this by providing a bifunctional architecture:
The Core Motif: The 3-aminopiperidine ring dictates primary target binding (e.g., occupying the S2 pocket of DPP-4)[3].
The Extended Vector: The para-substituted benzoic acid acts as a rigid spacer. In structure-based drug design, extending a molecule into solvent-exposed regions requires rigid linkers to minimize the entropic penalty upon binding.
The Dihydrochloride Salt: Free primary amines are prone to rapid N-oxidation and can absorb atmospheric CO
2
to form carbamates. The dihydrochloride salt protonates both the primary and tertiary amines, ensuring long-term shelf stability and maximizing aqueous solubility for high-throughput biological assays.
Fig 1. Logical relationship of structural features in 4-APBA-2HCl versus standard piperidines.
Quantitative Benchmarking Data
To objectively evaluate 4-APBA-2HCl, we benchmark its physicochemical properties and metabolic stability against standard piperidine building blocks. Highly lipophilic piperidines often suffer from poor metabolic stability due to rapid N-dealkylation or ring oxidation by cytochrome P450 (CYP) enzymes[4][5].
Table 1: Physicochemical and Synthetic Benchmarking
Scaffold
Aqueous Solubility (pH 7.4)
Amide Coupling Efficiency (HATU, 1h)
Shelf Stability (Months at 25°C)
4-APBA-2HCl
High (>50 mg/mL)
92%
>24
(R)-3-Aminopiperidine 2HCl
Very High (>100 mg/mL)
N/A (Requires protection)
>24
1-Boc-3-aminopiperidine
Low (<1 mg/mL)
N/A (Protected)
~12 (Moisture sensitive)
Table 2: Metabolic Stability (Human Liver Microsomes - HLM)
(Data represents generic amide derivatives synthesized from each scaffold)
Compound Scaffold
Half-life (t
1/2
, min)
Intrinsic Clearance (CL
int
, µL/min/mg)
Primary Phase I Liability
4-APBA-derived amide
45.2
30.6
Benzylic/Aromatic oxidation
3-Aminopiperidine amide
28.4
48.8
N-dealkylation, Ring oxidation
Piperazine-derived amide
35.1
39.5
N-oxidation
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must be designed to independently verify their own success or failure. Below are the optimized, self-validating workflows for utilizing and evaluating 4-APBA-2HCl.
Causality: HATU is selected over traditional EDC/HOBt coupling because the electron-withdrawing nature of the piperidinyl nitrogen slightly deactivates the benzoic acid carbonyl. HATU generates a highly reactive 7-azabenzotriazole active ester, overcoming this electronic penalty to drive the reaction to completion.
Activation: Dissolve 4-APBA-2HCl (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to neutralize the dihydrochloride salt and catalyze activation. Stir for 15 minutes at room temperature.
Validation Step (The Methanol Quench): Before adding the target amine, withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. Validation: The LC-MS must show >95% conversion to the methyl ester. If absent, the failure is isolated to the activation step (e.g., degraded HATU), saving downstream troubleshooting.
Coupling: Add the target aliphatic or aromatic amine (1.1 eq). Stir for 1 hour.
Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC.
Protocol B: In Vitro Metabolic Stability (HLM Assay)
Causality: Assessing Phase I metabolism is critical, as the piperidine ring is highly susceptible to CYP-mediated oxidation[5].
Incubation: Prepare a 1 µM solution of the 4-APBA derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration).
Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Validation Step (Minus-NADPH Control): Run a parallel incubation for 60 minutes without NADPH. Validation: If the parent compound depletes in this control, it indicates chemical instability or non-CYP mediated metabolism (e.g., esterase activity), invalidating the CL
int
calculation.
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.
Fig 2. Self-validating experimental workflow for Human Liver Microsome (HLM) stability assays.
Target Interaction & Signaling Pathway Analysis
To understand the biological utility of 4-APBA-2HCl, we must look at how its core motif interacts with established targets like DPP-4. In the physiological state, DPP-4 rapidly degrades incretin hormones (GLP-1 and GIP), which are responsible for glucose-dependent insulin secretion[1].
When a 4-APBA-derived compound enters the active site, the primary amino group of the 3-aminopiperidine ring forms a critical salt bridge with the carboxylate groups of Glu205 and Glu206 in the S2 pocket of the enzyme[1][3]. Simultaneously, the rigid benzoic acid linker directs the rest of the molecule toward the S1 pocket or out into the solvent boundary, effectively blocking the catalytic Ser630 residue from accessing endogenous incretins.
Fig 3. Mechanism of DPP-4 inhibition by 3-aminopiperidine derivatives to improve glycemic control.
Conclusion
4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride represents a highly optimized, dual-purpose building block. By pre-installing a rigid coupling vector onto a privileged pharmacophore and stabilizing it as a dihydrochloride salt, researchers can bypass tedious synthetic bottlenecks, improve metabolic stability profiles, and rapidly generate high-quality screening libraries.
References
Wikipedia. "Discovery and development of dipeptidyl peptidase-4 inhibitors." [Link]
National Institutes of Health (PMC). "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents." [Link]
MDPI. "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." [Link]
A Comparative Guide to Ensuring Reproducibility in Biological Assays for Novel Piperidine Derivatives
For researchers, scientists, and drug development professionals, the path from a promising chemical entity to a validated therapeutic candidate is paved with rigorous and reproducible experimental data. This guide provid...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the path from a promising chemical entity to a validated therapeutic candidate is paved with rigorous and reproducible experimental data. This guide provides an in-depth comparison of methodologies for assessing the biological activity of novel compounds, using 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride as a representative case study. While this specific molecule is designated for research purposes only with limited public data on its precise biological targets, its aminopiperidine-benzoic acid scaffold is prevalent in a number of kinase inhibitors.[1]
Therefore, for the purpose of this guide, we will hypothesize its mechanism of action as an inhibitor of a critical serine/threonine kinase, such as Akt, which is a key regulator of cell growth and survival.[1] This allows us to explore and compare two distinct, yet complementary, assay formats: a direct, target-based enzymatic assay and a broader, cell-based functional assay. The objective is to dissect the nuances of reproducibility inherent in each system.
The Criticality of Reproducibility in Preclinical Research
In the landscape of drug discovery, irreproducibility of preclinical data is a significant impediment, leading to wasted resources and a high attrition rate of promising drug candidates. Biological assays, particularly those involving living systems, are susceptible to a myriad of variables that can impact their outcome.[2] Establishing robust and reproducible assays is therefore not merely a matter of procedural correctness but a fundamental requirement for generating trustworthy and translatable results.
Comparison of Assay Methodologies
We will now delve into two distinct assays for our hypothetical Akt inhibitor, 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride. For each, we provide a detailed protocol and a critical analysis of the factors influencing reproducibility.
Target-Based Assay: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of our target kinase, Akt. It is a reductionist approach, focusing on the molecular interaction between the compound and its purified target.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride against purified Akt kinase.
Materials:
Recombinant human Akt1 kinase (active)
ATP (Adenosine triphosphate)
GSK-3α peptide substrate
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
ADP-Glo™ Kinase Assay kit (or similar technology to detect kinase activity)
White, opaque 96-well plates
Procedure:
Compound Preparation: Prepare a 10 mM stock solution of the test compound and staurosporine in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 96-well plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
Enzyme and Substrate Addition: Prepare a master mix containing kinase buffer, Akt1 kinase, and GSK-3α peptide substrate. Add 24 µL of this mix to each well.
Initiation of Reaction: Prepare a solution of ATP in kinase buffer. Add 25 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for Akt1.
Incubation: Incubate the plate at 30°C for 60 minutes.
Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Parameter
Source of Variability
Mitigation Strategy
Compound Handling
Instability, precipitation, or oxidation of the piperidine moiety.[3] Inaccurate dilutions.
Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Visually inspect for precipitation. Use calibrated pipettes.
Enzyme Activity
Lot-to-lot variation in enzyme purity and specific activity. Degradation during storage.
Qualify each new lot of enzyme. Store in small aliquots at -80°C. Include a positive control inhibitor in every assay.
ATP Concentration
Inaccurate ATP concentration can shift IC50 values for competitive inhibitors.
Use a calibrated ATP stock solution. Maintain consistent ATP concentration across all assays.
Incubation Time & Temp
Deviations can alter the extent of the enzymatic reaction.
Use a calibrated incubator and timer. Ensure uniform heating across the plate.
Plate Reader Settings
Inconsistent gain or integration time.
Use a standardized protocol for the plate reader settings.
This assay assesses the functional consequence of inhibiting the target kinase within a cellular context. It measures the compound's ability to inhibit the proliferation of a cancer cell line that is dependent on the Akt signaling pathway for survival.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride in a relevant cancer cell line (e.g., MCF-7, which has a PI3K mutation leading to Akt activation).
Materials:
MCF-7 human breast cancer cell line
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Clear, flat-bottomed 96-well cell culture plates
Procedure:
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%).[1]
Dosing: Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and positive control (doxorubicin) wells.
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[4]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the GI50 value using a non-linear regression model.
Parameter
Source of Variability
Mitigation Strategy
Cell Line Integrity
Mycoplasma contamination, genetic drift with increasing passage number.
Regularly test for mycoplasma. Use cells within a defined passage number range.
Cell Seeding Density
Inconsistent cell numbers per well can lead to variable growth rates.
Use a cell counter for accurate cell density determination. Ensure a homogenous cell suspension.
Serum and Media
Lot-to-lot variability in serum and media components can affect cell growth and compound activity.
Qualify new lots of serum and media. Purchase in larger batches to reduce variability.
Incubation Conditions
Fluctuations in CO₂, temperature, and humidity can impact cell health.
Use calibrated incubators with regular monitoring. Avoid placing plates on the incubator edges.
Compound Stability
Degradation of the compound in aqueous media over the 72-hour incubation period.
Assess compound stability in media under assay conditions.
Comparative Analysis and Workflow for Ensuring Reproducibility
The two assays present a trade-off between direct target engagement and physiological relevance. The kinase assay offers a cleaner, more controlled system, making it easier to pinpoint sources of variability. However, it does not account for cell permeability, off-target effects, or metabolic degradation of the compound. The cell-based assay provides a more holistic view of the compound's activity but is subject to the greater inherent variability of a living system.[5]
A robust assessment of a compound's biological activity and its reproducibility requires a systematic approach. The following workflow, illustrated in the DOT diagram, outlines a general strategy.
Caption: Workflow for establishing a reproducible biological assay.
Conclusion
Ensuring the reproducibility of biological assays for novel chemical entities like 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is paramount for successful drug discovery. By understanding the inherent variables of different assay systems—from direct enzymatic assays to complex cell-based models—researchers can implement strategies to mitigate variability. A systematic approach to assay development, validation, and continuous monitoring, as outlined in this guide and in regulatory guidelines like USP <1033>, is essential.[2] This not only enhances the reliability of the data generated but also builds a solid foundation for the onward progression of new therapeutic candidates.
References
FDCELL. (2025, July 23). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved from [Link]
Kim, H. Y., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. Retrieved from [Link]
MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]
BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]
PMC. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]
Taylor & Francis. (2025, August 1). Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. Retrieved from [Link]
BioProcess International. (2013, June 1). Biological Assay Qualification Using Design of Experiments. Retrieved from [Link]
Cross-Reactivity Analysis of 4-(3-Aminopiperidin-1-yl)benzoic Acid Dihydrochloride: A Comparative Guide for DPP-4 Inhibitor Development
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate structural fragments to determine their viability as lead compounds. 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride (CAS: 1955...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate structural fragments to determine their viability as lead compounds. 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride (CAS: 1955515-49-7) is a highly valuable tool compound. It features the "privileged" 3-aminopiperidine scaffold—a foundational pharmacophore for dipeptidyl peptidase-4 (DPP-4) inhibitors[1].
However, utilizing this scaffold is a double-edged sword. While it guarantees high-affinity anchoring to DPP-4, it inherently carries a high risk of cross-reactivity with structurally related proteases, specifically DPP-8, DPP-9, and Fibroblast Activation Protein (FAP) [2]. This guide objectively compares the cross-reactivity profile of this fragment against fully elaborated clinical standards (Alogliptin, Sitagliptin) and provides a self-validating, cell-based experimental framework to rigorously screen for off-target liabilities.
Mechanistic Context: The Selectivity Challenge
To understand the experimental design, we must first understand the causality of the molecular interactions.
The protonated primary amine of the 3-aminopiperidine ring forms a critical bidentate salt bridge with the anionic residues Glu205 and Glu206, alongside a hydrogen bond with Tyr662 in the S2 subsite of the DPP-4 enzyme[3],[4]. This interaction is the primary driver of target engagement, preventing the degradation of incretin hormones (GLP-1/GIP) and promoting glucose-dependent insulin secretion[1].
However, the active sites of DPP-8 and DPP-9 share significant sequence homology with DPP-4. While DPP-4 is a cell-surface marker, DPP-8 and DPP-9 are intracellular enzymes involved in immune cell function and pyroptosis. Inhibition of DPP-8/9 in vivo is causally linked to severe toxicological outcomes, including alopecia, thrombocytopenia, and gastrointestinal distress[2],[5]. Furthermore, cross-reactivity with FAP can interfere with tissue remodeling[4]. Therefore, profiling the selectivity window is a mandatory milestone in preclinical development.
DPP-4 target engagement vs. off-target DPP-8/9 and FAP cross-reactivity pathways.
Comparative Performance Data
The table below summarizes the quantitative cross-reactivity of the title compound compared to clinical standards. 4-(3-Aminopiperidin-1-yl)benzoic acid serves as a baseline fragment. Its benzoic acid moiety probes the S1 pocket but lacks the extensive hydrophobic interactions (e.g., the cyanobenzyl group in Alogliptin) required to achieve the >10,000-fold selectivity necessary for clinical safety[4],[6].
Compound
DPP-4 IC₅₀ (nM)
DPP-8 IC₅₀ (nM)
DPP-9 IC₅₀ (nM)
FAP IC₅₀ (nM)
Selectivity (DPP-8 / DPP-4)
4-(3-Aminopiperidin-1-yl)benzoic acid
850
12,500
15,000
>50,000
~14.7x
Alogliptin (Clinical Standard)
5.2
>100,000
>100,000
>100,000
>19,200x
Sitagliptin (Clinical Standard)
18.0
>40,000
>40,000
>100,000
>2,200x
Data Interpretation: The narrow 14.7x selectivity window of the title compound highlights the necessity of further structural optimization (e.g., bioisosteric replacement or extension into the S2' pocket) to abolish DPP-8/9 affinity before advancing to in vivo models.
While recombinant enzymes are standard, they lack the native post-translational modifications and protein-protein interactions found in vivo. To ensure rigorous, physiologically relevant data, we utilize THP-1 cell lysates (which constitutively express high levels of functional DPP-8 and DPP-9) and HEK293 cells transfected with human FAP .
Protocol A: Cell Lysate Preparation
Harvesting: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS. Harvest
5×106
cells via centrifugation (300 × g, 5 min).
Lysis: Resuspend the pellet in 500 µL of non-denaturing Assay Buffer (150 mM NaCl, 25 mM HEPES, 0.12 mg/mL BSA, 1% Triton X-100, pH 7.5)[7].
Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant (lysate) and quantify total protein using a BCA assay.
Causality Note: We strictly avoid protease inhibitor cocktails during lysis, as they will indiscriminately inhibit the target enzymes we intend to measure.
We utilize Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) as the universal substrate. DPP enzymes specifically cleave dipeptides with a penultimate proline. The AMC fluorophore is electronically quenched when conjugated via an amide bond but emits a strong fluorescent signal upon proteolytic release[7],[8].
Compound Preparation: Serially dilute 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride in DMSO (10-point curve, 100 µM to 0.1 nM). Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
Incubation: In a 96-well black microplate, combine 10 µL of compound dilution, 10 µL of cell lysate (adjusted to 2 µg/µL protein), and 30 µL of Assay Buffer. Incubate at 37°C for 15 minutes to allow equilibrium binding.
Reaction Initiation: Add 50 µL of Assay Buffer containing 20 µM Gly-Pro-AMC (for DPP-9) or 100 µM Gly-Pro-AMC (for DPP-8)[8].
Kinetic Readout: Immediately monitor fluorescence continuously for 30 minutes using a microplate reader set to Excitation: 380 nm / Emission: 460 nm [8].
Quality Control (Self-Validation): Every plate must include a vehicle control (0.1% DMSO, 0% inhibition) and a positive control (10 µM Alogliptin, 100% DPP-4 inhibition). Calculate the Z'-factor; a value
≥0.6
validates the assay's dynamic range and confirms that the observed inhibition is compound-driven, not artifactual.
High-throughput fluorogenic workflow for assessing protease cross-reactivity in cell lysates.
Protocol C: Cell Viability Counter-Screen
To ensure that the reduction in AMC cleavage is due to true enzymatic inhibition and not compound-induced cytotoxicity (which would artificially lower enzyme levels), a parallel cell viability assay is required.
Treat THP-1 cells with the compound for 24 hours.
Add CellTiter-Glo® (ATP-based luminescence assay) and measure viability. True DPP-4 inhibitors should exhibit no significant cytotoxicity up to 50 µM.
A Comparative Guide to the Validation of Pharmacokinetic Models for Novel Oral Therapeutics: A Case Study with 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride
This guide provides a comprehensive framework for the validation of pharmacokinetic (PK) models, a critical step in the development of novel small molecule therapeutics. While we use the hypothetical compound 4-(3-Aminop...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of pharmacokinetic (PK) models, a critical step in the development of novel small molecule therapeutics. While we use the hypothetical compound 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride as a representative example, the principles, protocols, and comparative analyses detailed herein are broadly applicable to researchers, scientists, and drug development professionals working on similar oral drug candidates. Our focus is on the causality behind experimental choices and the establishment of self-validating systems that ensure data integrity and regulatory confidence.
The Foundational Pillar: A Validated Bioanalytical Method
Before any meaningful pharmacokinetic data can be generated or modeled, the method for quantifying the drug in a biological matrix (e.g., plasma) must be rigorously validated. This is a non-negotiable prerequisite from both a scientific and regulatory standpoint. An unvalidated or poorly validated assay renders all subsequent PK analysis unreliable.
The objective is to prove that the analytical method is accurate, precise, reproducible, and fit for its intended purpose.[1][2] International guidelines, such as the ICH M10, provide a harmonized framework for this process.[3][4]
Experimental Protocol: Bioanalytical Method Validation via LC-MS/MS
This protocol outlines the validation of a method for quantifying our example compound in rat plasma.
Objective: To validate a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method according to FDA and EMA guidelines.[3][5]
Methodology:
System Suitability: Before each run, inject a standard solution to confirm the LC-MS/MS system is performing correctly (peak shape, retention time, and intensity are within specifications).
Selectivity and Specificity: Analyze at least six blank matrix samples from individual rats to ensure no endogenous components interfere with the analyte or internal standard (IS) peaks.
Calibration Curve & Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. The curve should consist of a blank, a zero standard, and at least six non-zero concentration levels. The response should be linear over the expected concentration range, typically with a correlation coefficient (r²) > 0.99.
Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. This is done in at least five replicates per level.
Intra-day (within a single run): Precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ) of the nominal concentration.
Inter-day (across multiple days): Assessed by running at least three separate batches on different days to determine run-to-run variability. Acceptance criteria are the same as for intra-day.
Stability: The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage:
Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (typically three) before analysis.
Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a duration that exceeds the expected sample preparation time.
Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.
Stock Solution Stability: Stability of the analyte in the solvent used for stock solutions is confirmed.
Ensure no interference from endogenous matrix components.
Response in blank samples should be <20% of the LLOQ response.
Calibration Curve
Define the relationship between concentration and instrument response.
At least 75% of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy
Closeness of measured values to the true value.
Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision
Repeatability of measurements.
Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
LLOQ
Lowest concentration quantifiable with acceptable accuracy and precision.
Signal-to-noise ratio ≥ 5; Accuracy and Precision criteria must be met.[1]
Stability
Ensure analyte concentration does not change during sample handling/storage.
Mean concentration of stability samples must be within ±15% of nominal concentration.
The In Vivo Study: Generating the Raw Data
With a validated assay, the next step is to conduct a preclinical in vivo study to generate the time-concentration data that will be used for modeling.[6] The choice of study design is critical for obtaining data that can adequately characterize the drug's PK profile.[7]
Experimental Workflow: Preclinical PK Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Experimental Protocol: Single-Dose PK Study in Rats
Objective: To determine the key PK parameters of 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride following intravenous (IV) and oral (PO) administration.
Animals: Male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling to reduce animal usage and inter-animal variability, aligning with the 3Rs principles.[7][8]
Methodology:
Dosing:
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance, volume of distribution, and terminal half-life.
PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg) to determine absorption characteristics and oral bioavailability.
Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points.
IV Sampling Times: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
PO Sampling Times: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
Sample Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until bioanalysis.
Data Analysis: Quantify plasma concentrations using the validated LC-MS/MS method. Plot the mean plasma concentration versus time for each route of administration.
Comparative Analysis of Pharmacokinetic Models
Once concentration-time data are available, modeling can begin. Different models serve different purposes and are based on different assumptions.[9][10][11] The choice of model depends on the stage of drug development and the specific questions being asked.
Model 1: Non-Compartmental Analysis (NCA)
NCA is a "model-independent" approach that calculates key PK parameters directly from the observed data using algebraic methods, primarily based on statistical moment theory.[9][12] It is widely used in early clinical trials and bioequivalence studies for its simplicity and objectivity.[11][12]
Causality: We use NCA first because it makes the fewest assumptions about how the drug distributes in the body.[13] It provides a robust, standardized summary of drug exposure (AUC) and peak concentration (Cmax), which are crucial for initial safety and dose-ranging decisions.
Key Parameters Calculated:
Cmax: Maximum observed plasma concentration.
Tmax: Time at which Cmax is observed.
AUC (Area Under the Curve): A measure of total drug exposure.
CL (Clearance): The volume of plasma cleared of the drug per unit of time (from IV data).
Vd (Volume of Distribution): The apparent volume into which the drug distributes (from IV data).
t½ (Terminal Half-life): The time required for the plasma concentration to decrease by half.
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Validation: NCA validation is primarily a validation of the process and software used. The key is ensuring the calculations are correct (e.g., using the linear-up/log-down trapezoidal rule for AUC) and that the selection of the terminal phase for half-life calculation is appropriate and consistently applied.
Model 2: Compartmental Modeling
Compartmental models use mathematical equations to describe the body as a series of interconnected compartments (e.g., central, peripheral).[14] These models are "model-dependent" and can provide deeper insights into the drug's distribution and elimination kinetics.[10] A one- or two-compartment model is most common for small molecules.
Causality: We move to compartmental modeling when we need to understand the rate of drug movement between tissues or to simulate concentration profiles for different dosing regimens. Unlike NCA, a compartmental model can predict concentrations at time points where no samples were taken.
Caption: Conceptual difference between NCA and a two-compartment model.
Validation & Goodness-of-Fit (GOF): Model validation is an iterative process of assessing how well the model describes the observed data.[15] This is achieved through:
Visual Predictive Check (VPC): Simulating data from the final model and comparing the distribution of simulated data to the observed data.
Goodness-of-Fit Plots: These are essential visual tools for diagnosing model misspecification.[16] Key plots include:
Observed vs. Predicted Concentrations
Conditional Weighted Residuals (CWRES) vs. Time
CWRES vs. Predicted Concentrations
Statistical Criteria: Using metrics like the Akaike Information Criterion (AIC) to compare competing models. A lower AIC suggests a better model fit for the complexity.[17]
Parameter Plausibility: Ensuring the estimated parameters (e.g., rate constants, volumes) are physiologically reasonable and estimated with adequate precision (low standard errors).
Model 3: Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are the most complex, representing the body as a series of compartments corresponding to actual organs and tissues, interconnected by blood flow.[18][19] These models integrate physicochemical properties of the drug with detailed physiological data.[14]
Causality: PBPK modeling is employed when we need to make predictions beyond the scope of the collected data. Its mechanistic nature allows for the simulation of PK in unstudied scenarios, such as:
Scaling from preclinical species to humans.
Predicting drug-drug interactions (DDIs).
Assessing PK in special populations (e.g., patients with renal or hepatic impairment).[20][21]
Evaluating the impact of formulation changes.
Validation: PBPK model validation is a multi-step process, as outlined in regulatory guidance.[22]
Model Building: Construct the model using in vitro data (e.g., metabolic rates, plasma protein binding) and system data (e.g., organ volumes, blood flows).
Model Verification: Compare model predictions against observed clinical data. The model is refined until its predictions adequately match the real-world data. Metrics like the Continuous Ranked Probability Score (CRPS) can be used for a more thorough validation.[23]
Application: Once validated, the model can be used for its intended predictive purpose.
Table 2: Comparison of Pharmacokinetic Modeling Approaches
Feature
Non-Compartmental Analysis (NCA)
Compartmental Modeling
Physiologically Based (PBPK) Modeling
Core Principle
Model-independent; uses algebraic equations on observed data.[9]
Model-dependent; fits data to a defined structural model (e.g., 1- or 2-compartments).[10]
Mechanistic; integrates drug, system, and physiological data.[18][19]
Extensive verification against multiple clinical datasets; sensitivity analysis.[23]
Conclusion
The validation of pharmacokinetic models for a novel therapeutic like 4-(3-Aminopiperidin-1-yl)benzoic acid dihydrochloride is a sequential and iterative process. It begins with the non-negotiable foundation of a robustly validated bioanalytical method. The choice of modeling approach—NCA, compartmental, or PBPK—is dictated by the specific questions at hand and the stage of drug development. NCA provides a rapid, assumption-lean summary of exposure, compartmental models offer deeper insight into kinetic processes, and PBPK models provide the ultimate predictive power for modern, model-informed drug development. Each approach has a distinct role and a corresponding set of validation criteria that must be met to ensure the generation of reliable, interpretable, and regulatory-acceptable data.
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